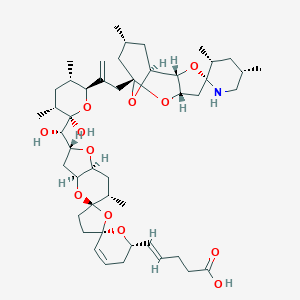
11,14-Eicosadienoic acid, methyl ester
Übersicht
Beschreibung
11,14-Eicosadienoic acid, methyl ester, is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of (11Z,14Z)-icosadienoic acid with methanol . It is a more lipid-soluble form of the ω-6 C20-2 fatty acid 11(Z),14(Z)-eicosadienoic acid .
Molecular Structure Analysis
The molecular formula of 11,14-Eicosadienoic acid, methyl ester, is C21H38O2 . The IUPAC Standard InChI is InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7+,11-10+ .Physical And Chemical Properties Analysis
The molecular weight of 11,14-Eicosadienoic acid, methyl ester, is 322.5252 . Further physical and chemical properties such as density, boiling point, and others are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Inhibition of Enzymatic Activity
This compound has been shown to competitively inhibit inosine 5’-monophosphate dehydrogenase with a Ki of 3.1 µM. This enzyme is crucial in the purine nucleotide cycle and its inhibition can have significant implications in cellular metabolism and energy balance .
Interaction with Neutrophil Receptors
It also inhibits the binding of leukotriene B4 (LTB4) to its receptor on neutrophils with a Ki of 3.0 µM. LTB4 is an inflammatory mediator, and this inhibition could be relevant in studies related to inflammation and immune responses .
Sleep Disturbance Correlation
Serum levels of eicosadienoic acids, including this compound, have been found to negatively correlate with the degree of sleep disturbance. This suggests potential applications in sleep research and the development of sleep aids .
Conversion to Eicosatrienoic Acids
In vivo, eicosadienoic acids are converted by desaturases to eicosatrienoic acids , which are potent vasodilators. This conversion process and the resulting compounds could be significant in cardiovascular research .
Microbial Production
Research has indicated that certain fungi, such as Penicillium chrysogenum , can produce 11,14-eicosadienoic acid. This suggests potential biotechnological applications in producing this compound through microbial fermentation .
Eigenschaften
IUPAC Name |
methyl (11E,14E)-icosa-11,14-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJCFAOQCNNFAM-ZDVGBALWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881251 | |
| Record name | 11,14-eicosadienoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11,14-Eicosadienoic acid, methyl ester | |
CAS RN |
2463-02-7 | |
| Record name | 11,14-Eicosadienoic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,14-eicosadienoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: In what natural sources has 11,14-Eicosadienoic acid, methyl ester been identified?
A1: 11,14-Eicosadienoic acid, methyl ester has been found in the essential oils and extracts of various plants, including:
- Oreocharis acericula []
- Shorea robusta []
- Lactobacillus plantarum (as a metabolite of linoleic acid) []
- Annona muricata fruit juice []
- Inula cappa []
- Centaurea centaurium L. roots []
- Lagerstroemia speciosa fruits []
- Macrosphyra longistyla []
- Allium sativum and Allium ampeloprasum (garlic varieties) []
- Dalbergia Odorifera T. Chen seeds []
- Paederia scandens leaves []
- Cnidium offcinale Makino []
- Catunaregam spinosa fruits []
Q2: What is the main application of 11,14-Eicosadienoic acid, methyl ester identified in Lagerstroemia speciosa fruits?
A: Research suggests that 11,14-Eicosadienoic acid, methyl ester, found in Lagerstroemia speciosa fruit extracts, could be a potential precursor for biodiesel production through a transesterification process. []
Q3: How is 11,14-Eicosadienoic acid, methyl ester typically extracted and analyzed?
A: Researchers utilize various extraction methods to obtain 11,14-Eicosadienoic acid, methyl ester from plant materials, including hydrodistillation [], solvent extraction with petroleum ether and ultrasonication [], and supercritical CO2 extraction [, ]. Analysis and identification are primarily conducted using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , , , , , , , , , ]
Q4: What is the significance of identifying 11,14-Eicosadienoic acid, methyl ester in these plant species?
A: Identifying 11,14-Eicosadienoic acid, methyl ester in diverse plant species contributes to expanding the knowledge of their phytochemical profiles. This information is valuable for understanding the potential applications of these plants in various fields like medicine, agriculture, and industry. For instance, identifying this compound as a major constituent in the essential oil of Inula cappa provides a basis for further research on its potential use. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



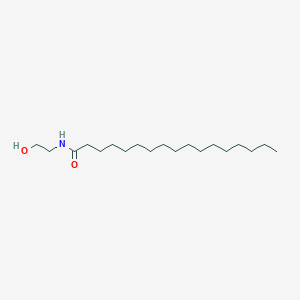
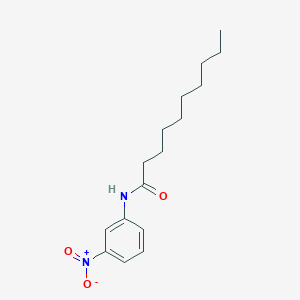


![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)
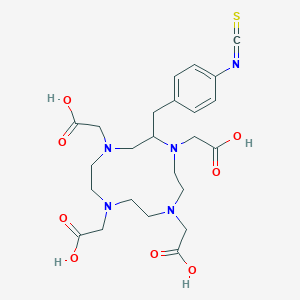

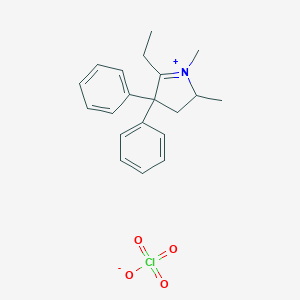

![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B164316.png)
